N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-25-17-7-6-13(21)9-15(17)20(24)22-11-14-10-19(27-23-14)18-8-12-4-2-3-5-16(12)26-18/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYDQAPHAFYJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and isoxazole intermediates. These intermediates are then coupled through a series of reactions involving chlorination, methoxylation, and amidation to form the final compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl isoxazole oxides, while reduction can produce benzofuran-2-yl isoxazole amines.
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide
Uniqueness
Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide stands out due to the presence of the chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzofuran moiety, an isoxazole ring, and a benzamide group. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of Benzofuran and Isoxazole Intermediates : These intermediates are synthesized through cyclization reactions involving phenolic compounds and nitrile oxides.
- Coupling Reactions : The intermediates are then coupled through reactions such as chlorination and methoxylation to yield the final product.
- Purification : Advanced techniques like chromatography are employed to ensure high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, influencing pathways such as signal transduction.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound alongside related derivatives. For instance, a series of benzofuran-isoxazole hybrids have shown significant activity against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected compounds:
| Compound Name | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative | MIC (µg/mL) against Fungi |
|---|---|---|---|
| N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro... | 8 | 16 | 4 |
| Benzofuran-isoxazole hybrid A | 4 | 8 | 2 |
| Benzofuran-isoxazole hybrid B | 16 | >32 | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that derivatives containing the benzofuran and isoxazole moieties exhibit cytotoxic effects on various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Prostate cancer (PC3)
The following table presents the IC50 values for selected derivatives:
| Compound Name | IC50 (µM) against MCF-7 | IC50 (µM) against A549 | IC50 (µM) against PC3 |
|---|---|---|---|
| N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro... | 10 | 15 | 12 |
| Benzofuran-isoxazole hybrid C | 8 | 10 | 9 |
Data derived from literature reviews on benzofuran derivatives .
Case Studies
- Antimicrobial Screening : A study on a series of synthesized benzofuran-isoxazole hybrids demonstrated that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The docking studies suggested strong theoretical affinities with bacterial enzymes, indicating potential as novel antimicrobial agents .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that certain derivatives showed significant cytotoxicity, with IC50 values in the low micromolar range. This suggests that these compounds could serve as lead candidates for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
